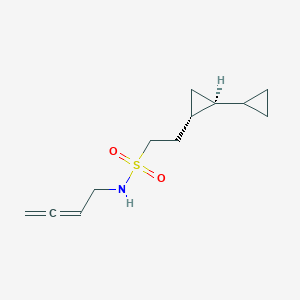![molecular formula C9H10BrF2NO3S B7345401 3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)
3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide, also known as BDF, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. BDF belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. BDF has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide in lab experiments is its specificity for HDACs and PKC, which allows for the targeted inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study in vivo.
Orientations Futures
There are several future directions for research on 3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide. One area of interest is in the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is in the investigation of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of 3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of 3-bromo-2,4-difluorobenzenesulfonyl chloride with (R)-2-hydroxypropylamine in the presence of a base catalyst. The resulting product is then purified through various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO3S/c1-5(14)4-13-17(15,16)7-3-2-6(11)8(10)9(7)12/h2-3,5,13-14H,4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWKLCFTZTUFE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7345318.png)
![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(4-chloro-3-nitrophenyl)ethanone](/img/structure/B7345321.png)

![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![8-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]indolizine-2-carboxamide](/img/structure/B7345352.png)
![3-fluoropropyl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345356.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)


![1-(2,1,3-benzothiadiazol-4-yl)-N-[(3R)-oxan-3-yl]methanesulfonamide](/img/structure/B7345398.png)
